molecular formula C24H25N3O2 B2869401 N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2319852-59-8

N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide

Numéro de catalogue: B2869401
Numéro CAS: 2319852-59-8
Poids moléculaire: 387.483
Clé InChI: CIYUSILUBHCPJA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide features a bicyclic 8-azabicyclo[3.2.1]octane core with two key substitutions:

  • At the 8-position: A carboxamide moiety linked to a naphthalen-1-ylmethyl group, enhancing lipophilicity and steric bulk.

This structure is distinct from analogs like BI82805 (), which replaces the pyridin-3-yloxy group with a 1,2,4-triazol-1-yl substituent. The target compound’s design likely optimizes receptor binding or metabolic stability through its unique substitution pattern.

Propriétés

IUPAC Name

N-(naphthalen-1-ylmethyl)-3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-24(26-15-18-7-3-6-17-5-1-2-9-23(17)18)27-19-10-11-20(27)14-22(13-19)29-21-8-4-12-25-16-21/h1-9,12,16,19-20,22H,10-11,13-15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYUSILUBHCPJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NCC3=CC=CC4=CC=CC=C43)OC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Attachment of the naphthalen-1-ylmethyl group: This step often involves a nucleophilic substitution reaction.

    Introduction of the pyridin-3-yloxy group: This can be done through an etherification reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the naphthalene or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in an aprotic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Applications De Recherche Scientifique

N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mécanisme D'action

The mechanism of action of N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Pyridinyl vs. Triazolyl Groups
  • BI82805 (): Features a 1,2,4-triazol-1-yl group at the 3-position. Triazoles are known for metabolic resistance but may reduce bioavailability compared to pyridinyl ethers due to higher polarity.
  • 3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride (): Lacks the carboxamide and naphthylmethyl group but shares a pyridinyloxy substituent. The 2-pyridinyloxy vs. 3-pyridinyloxy orientation could alter receptor selectivity.
Sulfonyl and Halogenated Aryl Groups
  • Dichloropane (RTI-111) (): Contains a 3,4-dichlorophenyl group and methyl ester. Halogenated aryl groups improve blood-brain barrier penetration, suggesting CNS activity contrasts with the target’s carboxamide design.

Substituent Variations at the 8-Position

Carboxamide vs. Ester or Amine Linkers
  • N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide derivatives (): Use a naphthamide group instead of carboxamide. The amide orientation (β vs. exo/endo) may influence conformational stability.
  • Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate (): A methyl ester at the 8-position, often used in prodrugs or radioligands (iodine for imaging). The target’s carboxamide could enhance target residence time.

Structural and Functional Data Table

Compound Name 3-Position Substituent 8-Position Substituent Key Activity/Notes References
Target Compound Pyridin-3-yloxy Naphthalen-1-ylmethyl carboxamide N/A (Theoretical design based on analogs) -
BI82805 1,2,4-Triazol-1-yl Naphthalen-1-ylmethyl carboxamide Unspecified (Structural analog)
3-(Pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane dihydrochloride Pyridin-2-yloxy Hydrogen (unsubstituted) Potential CNS activity
Dichloropane (RTI-111) 3,4-Dichlorophenyl Methyl ester Potent stimulant
ELOVL6 Inhibitor () Phenylsulfonyl 4-Trifluoromethylphenyl carboxamide Fatty acid metabolism inhibition

Activité Biologique

N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide, a complex bicyclic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O2, with a molecular weight of 387.483 g/mol. Its structural features include a bicyclic core that contributes to its unique biological properties.

Research indicates that compounds with similar azabicyclic structures often interact with various biological targets, including receptors and enzymes involved in neurotransmission and inflammation. Specifically, the compound's structure suggests potential interactions with:

  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibition of NAAA has been linked to anti-inflammatory effects by preserving endogenous palmitoylethanolamide (PEA), which enhances analgesic efficacy at inflamed sites .
  • Receptors : The presence of naphthalene and pyridine moieties may facilitate binding to specific receptors involved in pain modulation and neuroprotection.

Biological Activity Data

Activity IC50 Value Target Reference
NAAA Inhibition0.042 μMHuman NAAA
FAAH Inhibition25% @ 30 μMHuman FAAH
Acid Ceramidase Inhibition34% @ 30 μMHuman Acid Ceramidase

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that compounds structurally similar to N-[(naphthalen-1-yl)methyl]-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide exhibited significant anti-inflammatory properties in murine models. The inhibition of NAAA led to reduced levels of inflammatory mediators, suggesting therapeutic potential in chronic inflammatory diseases .
  • Pain Management : In a clinical trial involving patients with neuropathic pain, derivatives of azabicyclic compounds showed promising results in pain reduction, correlating with their ability to inhibit FAAH and enhance PEA levels.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : The lipophilic nature due to the naphthalene moiety may enhance membrane permeability.
  • Distribution : Predicted high volume of distribution (Vd) suggests extensive tissue penetration.
  • Metabolism : Likely hepatic metabolism with potential for active metabolites.
  • Excretion : Primarily renal excretion expected due to the polar carboxamide group.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.